(trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid
Overview
Description
(trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring substituted with a benzyloxy phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations to introduce the benzyloxy and carboxylic acid functionalities. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Carboxylic acid reduction can yield benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution can yield nitro or halogenated benzyloxy phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. It can also serve as a model compound to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may impart unique biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of (trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, undergoing ring-opening reactions that lead to the formation of new chemical bonds. The benzyloxy group can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (trans)-2-(4-(Benzyloxy)phenyl)cyclopropane-1,1-dicarboxylic acid
- (trans)-2-(4-(Benzyloxy)phenyl)cyclopropane-1-carboxylic acid methyl ester
- (trans)-2-(4-(Benzyloxy)phenyl)cyclopropane-1-carboxylic acid ethyl ester
Uniqueness
Compared to similar compounds, (trans)-2-(4-(Benzyloxy) phenyl)cyclopropanecarboxylic acid is unique due to its specific substitution pattern and the presence of both a benzyloxy group and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,2R)-2-(4-phenylmethoxyphenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-17(19)16-10-15(16)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2,(H,18,19)/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEAHVSBAOXDDB-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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